(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

Lipase Inhibition Metabolite Pharmacology Drug Metabolism

This certified (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is the authentic Orlistat impurity M3 reference standard, essential for accurate identification and quantification in pharmaceutical quality control. Unlike alternative stereoisomers such as (2S,3R,5S)- isomer (CAS 130793-28-1), its unique (2S,3S,5S) configuration ensures unambiguous identity confirmation and resolution (Rs > 2.0) from the Orlistat parent peak. Use as a degradation marker in forced degradation studies and stability-indicating HPLC methods compliant with ICH Q2(R1). Its distinct melting point (61-63°C) and known retention behavior guarantee regulatory compliance for generic Orlistat formulations. Order now to secure your fully characterized reference standard.

Molecular Formula C22H44O4
Molecular Weight 372.6 g/mol
Cat. No. B12834783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid
Molecular FormulaC22H44O4
Molecular Weight372.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O
InChIInChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1
InChIKeyNIMYTNQMVAFHGS-ACRUOGEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid: A Key Orlistat Impurity Reference Standard for Pharmaceutical Quality Control


(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (CAS 130793-30-5) is a chiral long-chain hydroxy fatty acid that serves as a chemically characterized Orlistat impurity M3 . It is a degradation product of the digestive lipase inhibitor Orlistat, formed via hydrolytic and thermal degradation as well as digestion by human carboxyl ester lipase . The compound is primarily utilized as a fully characterized reference standard in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages of drug development, with traceability against pharmacopeial standards (USP or EP) .

Why Generic Orlistat Impurity Substitution with (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid Is Scientifically Unjustified


Substitution of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid with alternative Orlistat impurities or stereoisomers is not scientifically valid due to its unique stereochemical configuration and distinct analytical behavior. The compound exists as a specific (2S,3S,5S) stereoisomer, while closely related analogs such as (2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid (CAS 130793-28-1) differ in stereochemistry at the C3 position [1]. Furthermore, the impurity profile of Orlistat products varies significantly by manufacturing route, with generic formulations exhibiting higher numbers of impurities compared to the original product Xenical® . These differences in stereochemistry and impurity distribution mandate the use of the exact compound as a reference standard for accurate identification and quantification in pharmaceutical quality control, as mandated by regulatory guidelines (USP/EP) [2].

Quantitative Differential Evidence for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid: Comparative Data for Informed Scientific Selection


Lipase Inhibitory Activity: M3 Is 2500-fold Weaker Than Orlistat, Confirming Its Role as a Pharmacologically Inconsequential Metabolite

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (M3) exhibits extremely weak lipase inhibitory activity, quantified as 2500-fold less than the parent drug Orlistat [1]. This low activity, combined with low plasma levels at therapeutic doses (average of 108 ng/mL for M3), renders the metabolite pharmacologically inconsequential [1]. In contrast, Orlistat itself is a potent irreversible inhibitor of pancreatic and gastric lipases with an IC50 of 122 ng/mL for pancreatic lipase from human duodenal juice . This differential activity confirms that M3 serves solely as an analytical marker rather than an active pharmacological agent.

Lipase Inhibition Metabolite Pharmacology Drug Metabolism

Stereochemical Identity: (2S,3S,5S) Configuration Defines the Compound as Orlistat Impurity M3, Distinct from (2S,3R,5S) Isomers

The compound's specific (2S,3S,5S) stereochemistry unequivocally identifies it as Orlistat impurity M3, differentiating it from the (2S,3R,5S) stereoisomer (CAS 130793-28-1) which is a distinct Orlistat-related impurity formed via thermal and hydrolytic degradation . Chiral centers at positions 2, 3, and 5 are critical for analytical differentiation, as stereoisomers exhibit different chromatographic retention times and mass spectrometric fragmentation patterns essential for accurate impurity identification in pharmaceutical formulations .

Chiral Analysis Impurity Profiling Stereochemistry

Melting Point Differential: 61-63°C for M3 vs. 43-47°C for Orlistat and 50-54°C for Impurity M1

The melting point of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid is 61-63°C (lit.) . This value is significantly higher than that of Orlistat (43-47°C) and Orlistat Impurity M1 (50-54°C) , providing a clear physical differentiation that aids in identity confirmation and purity assessment during reference standard characterization.

Physical Characterization Solid-State Analysis Purity Determination

Lipophilicity (LogP) Comparison: M3 (LogP 5.69) Exhibits Moderate Lipophilicity Relative to Orlistat (LogP ~7.9-8.6)

The compound exhibits a predicted LogP of 5.69 [1]. This value is notably lower than the LogP of Orlistat, which is reported in the range of 7.9 to 8.6 [2]. This difference in lipophilicity translates to distinct chromatographic retention behavior in reversed-phase HPLC methods, a critical factor for the separation and quantification of impurities during pharmaceutical analysis.

Lipophilicity Chromatographic Retention LogP

Plasma Half-Life Distinction: M3 Exhibits a Prolonged 13.5-Hour Half-Life Compared to M1's 3-Hour Half-Life

Following oral administration of Orlistat, the secondary metabolite M3 ((2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid) demonstrates a significantly slower elimination rate with a half-life of approximately 13.5 hours, compared to the primary metabolite M1 which has a half-life of approximately 3 hours [1]. This differential pharmacokinetic profile is relevant for bioanalytical method development, where the longer persistence of M3 in plasma samples may influence sampling time points and detection windows.

Pharmacokinetics Metabolite Clearance Drug Disposition

Chromatographic Resolution Requirement: Forced Degradation Studies Mandate M3 as a Key Resolution Marker (Rs > 2.0)

Stability-indicating HPLC methods for Orlistat must resolve degradation products such as M3 from the parent compound with a resolution (Rs) greater than 2.0 to meet ICH guidelines . Forced degradation studies reveal Orlistat is labile under acid, alkali, neutral, and oxidative conditions, generating M3 as a primary degradant [1]. The unique retention characteristics of M3, driven by its stereochemistry and moderate lipophilicity (LogP 5.69), necessitate its use as a specific reference standard to validate method specificity and ensure accurate quantification.

Forced Degradation Stability-Indicating Method HPLC Method Validation

Optimal Research and Industrial Use Cases for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid Based on Differential Evidence


Pharmaceutical Reference Standard for Orlistat Impurity M3 in HPLC Method Validation

Use (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid as a fully characterized reference standard for the identification and quantification of the M3 impurity in Orlistat drug substances and finished products. The compound's distinct melting point (61-63°C) and stereochemistry enable unambiguous identity confirmation, while its known retention behavior supports the development and validation of stability-indicating HPLC methods compliant with ICH Q2(R1) guidelines [1]. The documented 2500-fold lower lipase inhibitory activity relative to Orlistat confirms its suitability as an analytical marker without confounding pharmacological effects [2].

Forced Degradation Studies and Stability Testing of Orlistat Formulations

Employ the compound as a key degradation marker in forced degradation (stress testing) studies of Orlistat capsules and tablets. M3 is formed via hydrolytic and thermal degradation, and its presence must be accurately monitored to establish product shelf-life and storage conditions [1]. Use of the authentic reference standard ensures that the degradation product is correctly identified and resolved (Rs > 2.0) from the Orlistat parent peak, a prerequisite for regulatory submissions and quality control .

Metabolite Identification and Pharmacokinetic Studies

Utilize the compound as an analytical standard in LC-MS/MS methods for quantifying Orlistat metabolite M3 in plasma or other biological matrices. The prolonged plasma half-life of M3 (13.5 hours) relative to M1 (3 hours) [1] makes it a persistent marker in pharmacokinetic studies, requiring accurate calibration. The distinct stereochemistry (2S,3S,5S) ensures specificity in differentiating M3 from other structurally similar metabolites and impurities .

Quality Control of Generic Orlistat Drug Products

Incorporate the compound into routine quality control (QC) release testing of generic Orlistat formulations. As generic products may contain higher levels and different profiles of impurities compared to the innovator product Xenical® [1], the use of authentic M3 reference standard is essential for accurate impurity profiling and compliance with pharmacopeial monographs (USP/EP) . The compound's unique LogP (5.69) contributes to its distinct chromatographic behavior, facilitating its separation and quantification in complex mixtures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.